molecular formula C22H23NO3 B282379 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282379
M. Wt: 349.4 g/mol
InChI Key: XHIVIPRODQKMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as C16, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is a derivative of pyrrolidine, a heterocyclic organic compound that is commonly used in the synthesis of various drugs and pharmaceuticals. In

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression. By inhibiting the activity of HDACs, 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may promote the expression of genes that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one may have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one for lab experiments is its high potency and specificity against cancer cells. This makes it a valuable tool for studying the molecular mechanisms of cancer development and progression. However, one limitation of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient and scalable synthesis methods for 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, which could enable larger-scale production and testing of this compound. Another area of research is the exploration of the potential applications of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one and to identify potential drug targets for this compound.

Synthesis Methods

The synthesis of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of benzaldehyde, methyl acetoacetate, and pyrrolidine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction and cyclization to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, pressure, and reaction time.

Scientific Research Applications

1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of medicine and biochemistry. One of the most promising applications of 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is in the treatment of cancer. Studies have shown that 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-benzyl-3-hydroxy-4-(3-methylbutanoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity to normal cells.

properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

1-benzyl-4-hydroxy-3-(3-methylbutanoyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C22H23NO3/c1-15(2)13-18(24)19-20(17-11-7-4-8-12-17)23(22(26)21(19)25)14-16-9-5-3-6-10-16/h3-12,15,20,25H,13-14H2,1-2H3

InChI Key

XHIVIPRODQKMOV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CC3=CC=CC=C3)O

solubility

47.3 [ug/mL]

Origin of Product

United States

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